molecular formula C7H10O2 B6249413 bicyclo[2.1.1]hexane-2-carboxylic acid CAS No. 2411265-28-4

bicyclo[2.1.1]hexane-2-carboxylic acid

Cat. No. B6249413
CAS RN: 2411265-28-4
M. Wt: 126.2
InChI Key:
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Description

Bicyclo[2.1.1]hexane-2-carboxylic acid is a type of saturated bicyclic structure that has been incorporated in newly developed bio-active compounds . Bicyclo[2.1.1]hexanes are playing an increasingly important role, while being still underexplored from a synthetic accessibility point of view .


Synthesis Analysis

The synthesis of bicyclo[2.1.1]hexane-2-carboxylic acid involves an efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .


Chemical Reactions Analysis

The synthesis of bridge-functionalised species is highly challenging but would open up many new opportunities for molecular design . A photocatalytic cycloaddition reaction provides unified access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns .

Mechanism of Action

The mechanism of action of bicyclo[2.1.1]hexane-2-carboxylic acid is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This process can readily be derivatized with numerous transformations .

Future Directions

Bicyclo[2.1.1]hexanes are playing an increasingly important role in the development of new bio-active compounds . The future direction of research in this area is likely to focus on expanding the synthetic accessibility of these compounds and exploring their potential applications in pharmaceutical drug design .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for bicyclo[2.1.1]hexane-2-carboxylic acid involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethanol", "Diethyl ether", "Acetic anhydride", "Sulfuric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with maleic anhydride in the presence of a catalytic amount of sodium hydroxide to form the Diels-Alder adduct.", "Step 2: The Diels-Alder adduct is hydrolyzed with hydrochloric acid to form the corresponding carboxylic acid.", "Step 3: The carboxylic acid is neutralized with sodium bicarbonate to form the sodium salt.", "Step 4: The sodium salt is extracted with ethanol and diethyl ether to remove impurities.", "Step 5: The sodium salt is then reacted with acetic anhydride and sulfuric acid to form the corresponding acetic ester.", "Step 6: The acetic ester is hydrolyzed with sodium hydroxide to form the bicyclic carboxylic acid.", "Step 7: The bicyclic carboxylic acid is purified by recrystallization from water and drying to obtain the final product." ] }

CAS RN

2411265-28-4

Product Name

bicyclo[2.1.1]hexane-2-carboxylic acid

Molecular Formula

C7H10O2

Molecular Weight

126.2

Purity

95

Origin of Product

United States

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